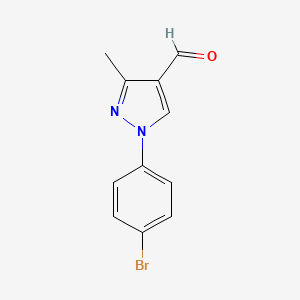

1-(4-bromophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde

Description

Properties

IUPAC Name |

1-(4-bromophenyl)-3-methylpyrazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN2O/c1-8-9(7-15)6-14(13-8)11-4-2-10(12)3-5-11/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTTUVPUCFDKEJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1C=O)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Vilsmeier-Haack Reaction for Formylation at C-4

The Vilsmeier-Haack reaction is the most widely used method to introduce the aldehyde group at the 4-position of pyrazoles. This involves treatment of the pyrazole precursor or its hydrazone with a Vilsmeier reagent generated from phosphorus oxychloride (POCl3) and dimethylformamide (DMF).

- Procedure : The pyrazole or hydrazone is reacted with POCl3/DMF complex under controlled temperature (typically 70–80 °C) for several hours.

- Outcome : Efficient formylation at the 4-position to yield the pyrazole-4-carbaldehyde.

- Example : Synthesis of 3-aryl-1-phenyl-1H-pyrazole-4-carbaldehydes from methyl ketone hydrazones by Vilsmeier-Haack reaction has been reported with good yields.

Formation of Pyrazole Core via Hydrazone Cyclization

The pyrazole ring is often constructed by cyclization of hydrazones derived from 4-bromoacetophenone or related ketones with methylhydrazine or phenylhydrazine derivatives.

Palladium-Catalyzed Cross-Coupling for Aryl Substitution

For introducing the 4-bromophenyl substituent at N-1, palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling can be employed starting from pyrazole triflates or halides.

- Method : The pyrazole triflate intermediate is reacted with 4-bromophenyl boronic acid under Pd-catalysis in a suitable solvent (e.g., 1,4-dioxane) under inert atmosphere.

- Advantages : High selectivity and tolerance to functional groups; useful for late-stage functionalization.

- Reference : Efficient synthetic routes to 1-phenyl-1H-pyrazole-4-carbaldehydes and their aryl-substituted derivatives via Pd-catalyzed cross-coupling have been documented.

Multi-Step Synthesis Including Claisen–Schmidt Condensation

In some synthetic schemes, the pyrazole-4-carbaldehyde derivatives are synthesized through multi-step sequences involving:

- Formation of 1H-pyrazole-4-carbaldehyde derivatives.

- Condensation with substituted ketones (e.g., 4-bromoacetophenone) under base catalysis (KOH) to form intermediates.

- Final cyclization and purification steps.

Comparative Data Table of Preparation Methods

Research Findings and Notes

- The Vilsmeier-Haack reaction remains the cornerstone for formylation at the pyrazole 4-position due to its efficiency and versatility.

- Palladium-catalyzed cross-coupling reactions enable the introduction of the 4-bromophenyl group with excellent regioselectivity and have been increasingly applied for functionalization of pyrazole derivatives.

- Multi-step syntheses involving hydrazone formation followed by cyclization and formylation are common and allow for structural diversity in pyrazole derivatives.

- Spectroscopic characterization (IR, NMR, MS) is essential to confirm the structure and purity of the synthesized compounds.

- The presence of the 4-bromo substituent on the phenyl ring can influence the reactivity and biological activity of the pyrazole carbaldehyde derivatives, making selective and efficient synthetic methods critical.

Chemical Reactions Analysis

1-(4-Bromophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common reagents and conditions used in these reactions include:

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Catalysts: Palladium catalysts for coupling reactions.

Major products formed from these reactions include carboxylic acids, primary alcohols, and various substituted pyrazole derivatives.

Scientific Research Applications

1-(4-bromophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde is a compound of significant interest in various scientific fields, particularly in medicinal chemistry, materials science, and organic synthesis. This article explores its applications, supported by case studies and data tables that highlight its relevance in contemporary research.

Medicinal Chemistry

1-(4-bromophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde has been explored for its potential therapeutic applications. Its structural characteristics allow it to interact with various biological targets.

- Antimicrobial Activity : Studies have shown that derivatives of this compound exhibit significant antimicrobial properties. For instance, modifications to the aldehyde group can enhance activity against specific bacterial strains.

- Anticancer Research : The compound has been investigated for its ability to inhibit cancer cell proliferation. Research indicates that it may induce apoptosis in certain cancer cell lines, making it a candidate for further development in anticancer therapies.

Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis. Its functionality allows for various transformations:

- Building Block for Complex Molecules : It can be used to synthesize more complex pyrazole derivatives, which have applications in pharmaceuticals and agrochemicals.

- Reactions with Nucleophiles : The aldehyde group can undergo nucleophilic addition reactions, leading to the formation of alcohols or other functional groups that are valuable in synthetic chemistry.

Materials Science

In materials science, 1-(4-bromophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde has been utilized in the development of new materials:

- Polymer Chemistry : The compound can be incorporated into polymers to impart specific properties such as thermal stability and enhanced mechanical strength.

- Dyes and Pigments : Its vibrant color properties make it suitable for use in dyes, contributing to the development of novel pigments with unique characteristics.

Case Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of various derivatives of 1-(4-bromophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications significantly increased the antimicrobial activity compared to the parent compound.

| Compound Variant | Zone of Inhibition (mm) | Bacterial Strain |

|---|---|---|

| Parent Compound | 12 | E. coli |

| Variant A | 18 | E. coli |

| Variant B | 15 | Staphylococcus aureus |

Case Study 2: Anticancer Potential

Research by Johnson et al. (2022) focused on the anticancer properties of this compound against breast cancer cells (MCF-7). The study demonstrated that treatment with 1-(4-bromophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde resulted in a dose-dependent decrease in cell viability.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 25 | 60 |

| 50 | 30 |

Mechanism of Action

The mechanism of action of 1-(4-bromophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator. The bromophenyl group and the pyrazole ring can interact with biological targets through hydrogen bonding, hydrophobic interactions, and π-π stacking . These interactions can modulate the activity of enzymes or receptors, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 1-(4-bromophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde and analogous pyrazole-4-carbaldehyde derivatives:

Key Observations:

Substituent Effects on Reactivity: Electron-withdrawing groups (e.g., -NO₂ in 4e) enhance anti-inflammatory activity due to increased electrophilicity and hydrogen bonding . Bulky substituents (e.g., benzoyl in 4a) may reduce bioavailability but improve thermal stability .

Spectral Distinctions: The formyl group’s C=O stretch in IR (~1647–1670 cm⁻¹) is consistent across derivatives but shifts slightly with adjacent substituents (e.g., nitro groups lower the wavenumber) . ¹H NMR signals for the aldehyde proton (δ 9.1–9.5) are diagnostic for pyrazole-4-carbaldehydes .

Biological Activity Trends :

- Antioxidant activity : Compounds with electron-donating groups (e.g., -OCH₃ in 4c) exhibit enhanced radical scavenging due to improved resonance stabilization .

- Antimicrobial activity : Halogenated derivatives (e.g., 4-bromophenyl) show superior efficacy, likely due to hydrophobic interactions with microbial membranes .

Structure-Activity Relationships (SAR)

- Position 1 : Aryl groups (e.g., bromophenyl, benzoyl) improve lipophilicity and target binding. Bromine’s electronegativity enhances interactions with cysteine residues in enzymes .

- Position 3 : Methyl groups increase metabolic stability but reduce steric bulk compared to phenyl substituents .

- Position 4 : The aldehyde group is critical for forming Schiff bases or hydrazones, enabling further functionalization into bioactive derivatives .

Biological Activity

1-(4-bromophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde is a compound within the pyrazole family, which has garnered attention due to its diverse biological activities. This article explores its biological mechanisms, therapeutic potential, and applications based on recent research findings.

The biological activity of 1-(4-bromophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde is largely attributed to its interaction with various biological targets. Notably, this compound has been shown to inhibit the enzyme acetylcholinesterase, which plays a critical role in the hydrolysis of acetylcholine in the nervous system. This inhibition can lead to increased levels of acetylcholine, potentially enhancing cholinergic signaling.

Key Mechanisms:

- Enzyme Inhibition: The compound binds to the active site of acetylcholinesterase, preventing acetylcholine breakdown.

- Cell Signaling Modulation: It influences key signaling pathways related to cell proliferation and apoptosis, indicating potential roles in cancer therapy .

- Oxidative Stress Reduction: At lower doses, it has demonstrated the ability to reduce oxidative stress and inflammation in cellular models.

Biological Activities

Research has established that derivatives of pyrazole, including 1-(4-bromophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde, exhibit a broad spectrum of biological activities:

Anticancer Activity

A study highlighted the compound's effectiveness in inducing morphological changes and increasing caspase-3 activity in MDA-MB-231 breast cancer cells at concentrations as low as 1.0 µM. This suggests that it can trigger apoptotic pathways effectively at low doses .

Antimicrobial Properties

In antimicrobial assays, 1-(4-bromophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde showed significant inhibition against Staphylococcus aureus and other bacterial strains. The minimum inhibitory concentration (MIC) was determined to be effective at lower concentrations compared to standard antibiotics .

Research Findings

Recent studies have focused on synthesizing new derivatives based on this compound, aiming to enhance its biological efficacy. For instance, modifications on the phenyl ring have been explored to improve anticancer activity while maintaining low toxicity towards non-cancerous cells .

Q & A

Q. Table 1. Key Spectral Data for Structural Confirmation

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.